![molecular formula C16H13ClN2O2S2 B2726478 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-ethoxybenzamide CAS No. 476208-90-9](/img/structure/B2726478.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide”, the molecular weight is 426.95.Scientific Research Applications
Anticonvulsant Activity
A study by Faizi et al. (2017) on a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives highlighted their design, synthesis, and pharmacological evaluation as anticonvulsant agents. These compounds, having essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in specific tests. This suggests that similar thiazole-based compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-ethoxybenzamide, could potentially exhibit anticonvulsant properties through interactions with benzodiazepine receptors (Faizi et al., 2017).
Anticancer Activity
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents. Their research on various substitutions at specific positions on the benzothiazole scaffold modulated antitumor properties, indicating that similar structural derivatives could serve as promising anticancer agents. The study suggests the potential of thiazole-containing compounds like this compound in cancer treatment research (Osmaniye et al., 2018).
Antimicrobial Activity
The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, as discussed by Desai et al. (2013), provide insights into the therapeutic intervention against microbial diseases, especially bacterial and fungal infections. This highlights the utility of thiazole-based compounds in developing new antimicrobial agents (Desai et al., 2013).
Pharmacological and Chemical Properties
Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, focusing on intermolecular interactions' influence on molecular geometry. Although this study is not directly related to this compound, it underscores the importance of understanding the chemical and pharmacological properties of similar compounds, which could be valuable for designing drugs with optimized efficacy and reduced side effects (Karabulut et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide interacts with its targets by inhibiting the activity of the COX-1, COX-2, and 5-LOX enzymes . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators . By inhibiting the COX-1, COX-2, and 5-LOX enzymes, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide reduces the production of these mediators, leading to a decrease in inflammation .
Pharmacokinetics
The compound’s predicted density is 1345±006 g/cm3 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide’s action include a decrease in the production of pro-inflammatory mediators due to the inhibition of COX-1, COX-2, and 5-LOX enzymes . This leads to a reduction in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)15(20)19-16-18-12(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQSSBAQXMZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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